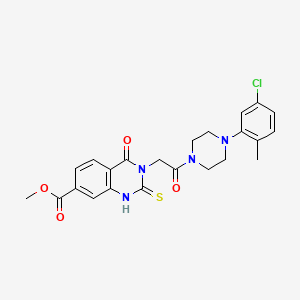

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound featuring:

- Quinazoline core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 2.

- Functional groups:

- A thioxo (S=O) group at position 2.

- A methyl carboxylate at position 5.

- A piperazine substituent linked via a 2-oxoethyl chain, with a 5-chloro-2-methylphenyl group on the piperazine ring.

Properties

Molecular Formula |

C23H23ClN4O4S |

|---|---|

Molecular Weight |

487.0 g/mol |

IUPAC Name |

methyl 3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C23H23ClN4O4S/c1-14-3-5-16(24)12-19(14)26-7-9-27(10-8-26)20(29)13-28-21(30)17-6-4-15(22(31)32-2)11-18(17)25-23(28)33/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,33) |

InChI Key |

HTWXZLGOEPSIKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with formic acid or its derivatives.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine moiety reacts with a suitable electrophile.

Attachment of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through electrophilic aromatic substitution reactions.

Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The piperazine and phenyl rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines such as HCT116 and MCF-7. These compounds are believed to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in treating neurological disorders. Piperazines are known for their activity on serotonin receptors, which could make this compound useful in developing antidepressants or anxiolytics. Research indicates that modifications in the piperazine structure can enhance the selectivity and efficacy of these drugs .

Antimicrobial Properties

Some studies have reported antimicrobial activity associated with quinazoline derivatives. The structural features of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in the field of infectious diseases .

Case Study: Anticancer Activity Evaluation

A series of quinazoline derivatives were screened for their anticancer efficacy against human cancer cell lines. The study found that certain modifications in the structure led to enhanced activity compared to standard chemotherapeutics like doxorubicin. The IC50 values varied significantly among different derivatives, indicating a structure–activity relationship that warrants further exploration .

Case Study: Neuropharmacological Screening

In a neuropharmacological study assessing the effects of piperazine derivatives on serotonin receptors, compounds similar to this compound demonstrated notable receptor binding affinities. This suggests potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core and piperazine ring are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated based on molecular formula.

Key Observations:

Core Diversity: The quinazoline core (target compound) is distinct from imidazopyridine () and phenothiazine (). Quinazolines are associated with kinase inhibition, while phenothiazines are historically linked to antipsychotic activity . The thioxo group in the target compound may enhance hydrogen-bonding interactions compared to the 2-oxo group in the imidazopyridine analog .

Piperazine Substituents :

- All three compounds feature piperazine derivatives , but substituents vary:

- Target: 5-Chloro-2-methylphenyl (electron-withdrawing Cl, lipophilic CH₃).

- Phenothiazine analog: Trifluoromethyl (strong electron-withdrawing, metabolic stability). These differences influence solubility and receptor-binding profiles.

Aromatic Substituents :

- The target’s 5-chloro-2-methylphenyl group balances lipophilicity and steric effects, contrasting with the 4-nitrophenyl (, polar) and trifluoromethyl (, electronegative) groups.

Electronic and Geometric Considerations

- Isovalency vs. Isoelectronicity: While the target compound shares electronic features (e.g., electron-withdrawing groups) with analogs, structural geometry (e.g., quinazoline vs. imidazopyridine) dominates functional divergence. For example, the planar quinazoline core may facilitate π-π stacking absent in non-planar phenothiazines .

Pharmacological Implications

- Imidazopyridine Analog: Nitro and cyano groups suggest reactivity in electrophilic environments, possibly for antimicrobial or anticancer applications .

- Phenothiazine Analog: Trifluoromethyl and piperazinyl groups align with antipsychotic drug design (e.g., improved blood-brain barrier penetration) .

Biological Activity

Methyl 3-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often referred to as a novel quinazoline derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure featuring a piperazine moiety and a tetrahydroquinazoline core, suggesting diverse pharmacological properties.

Chemical Structure

The compound's molecular formula is , and its IUPAC name provides insight into its intricate structure. The presence of the 5-chloro-2-methylphenyl group is particularly noteworthy as halogenated phenyl groups are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines. In vitro assays demonstrated that modifications in the quinazoline structure could lead to enhanced cytotoxicity.

A study reported that similar quinazoline compounds had IC50 values ranging from 10 µM to 30 µM against A549 lung adenocarcinoma cells, indicating effective growth inhibition . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research has shown that quinazoline derivatives can modulate neurotransmitter systems involved in seizure activity. In animal models, compounds with similar structures demonstrated significant protective effects against picrotoxin-induced seizures, with effective doses reported around 25 mg/kg .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been explored. In vitro studies suggest that these compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related compound was found to have minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

- Substitution Pattern : The presence of electron-withdrawing groups such as chlorine enhances the lipophilicity and overall potency.

- Piperazine Moiety : This group contributes significantly to receptor binding affinity and selectivity.

Case Studies

- Case Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most active compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, highlighting the importance of structural modifications in enhancing activity .

- Case Study on Anticonvulsant Effects : In a controlled trial using a picrotoxin model in rats, a related quinazoline derivative showed significant seizure protection at doses as low as 20 mg/kg, demonstrating its potential as an anticonvulsant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.